N-(1-methylpentyl)-3,4-DMA (hydrochloride)
Description
Contextualization within Substituted Amphetamine Chemistry
N-(1-methylpentyl)-3,4-DMA (hydrochloride) belongs to the broad class of phenethylamines, a group of compounds that includes a wide array of both naturally occurring and synthetic substances. nih.gov The core structure of amphetamine, alpha-methylphenethylamine, has been subjected to extensive modification by chemists over the years, leading to a vast family of substituted amphetamines. nih.gov These modifications can occur at three principal locations: the phenyl ring, the alpha-carbon, and the amino group.
N-(1-methylpentyl)-3,4-DMA (hydrochloride) features substitutions at both the phenyl ring and the amino group. The "3,4-DMA" portion of its name indicates the presence of two methoxy (B1213986) groups (-OCH3) at the 3 and 4 positions of the phenyl ring. The "N-(1-methylpentyl)" signifies that a 1-methylpentyl group is attached to the nitrogen atom of the amphetamine backbone. This N-alkylation, the addition of an alkyl group to the nitrogen atom, is a common strategy in medicinal chemistry and the synthesis of novel compounds to modulate their chemical and pharmacological properties. sciex.com
The hydrochloride salt form of the compound enhances its stability and solubility in polar solvents, which is a common practice for amine-containing compounds used in research. caymanchem.com
Historical Overview of Academic Investigations Pertaining to Amphetamine Derivatives
The academic and industrial investigation of amphetamine and its derivatives dates back to the late 19th and early 20th centuries. Amphetamine itself was first synthesized in 1887. dea.gov However, its stimulant properties were not discovered until the 1920s. nih.gov Early research focused on its potential therapeutic applications, leading to its marketing for various uses, including as a decongestant. dea.gov
The mid-20th century saw a surge in the synthesis and study of numerous amphetamine derivatives. Researchers systematically altered the amphetamine molecule to understand structure-activity relationships (SAR), investigating how different chemical modifications influenced its effects. nih.gov This period of intense research led to the development of a wide range of compounds with varying properties.
Investigations into dimethoxy-substituted amphetamines, such as 3,4-dimethoxyamphetamine (3,4-DMA), were part of this broader exploration. nih.gov Early studies in the 1960s explored the effects of 3,4-DMA. usdoj.gov The exploration of N-alkylation of amphetamines also has a long history, with studies showing that the size and nature of the N-alkyl group can significantly impact a compound's interaction with biological targets. caymanchem.com
Scope and Research Significance of N-(1-methylpentyl)-3,4-DMA (hydrochloride)
The primary significance of N-(1-methylpentyl)-3,4-DMA (hydrochloride) lies in its role as an analytical reference standard for research and forensic applications. caymanchem.com In forensic toxicology, the emergence of new psychoactive substances (NPS) presents a continuous challenge. These "designer drugs" are often structural analogs of known controlled substances, created to circumvent existing drug laws.
The availability of well-characterized reference standards like N-(1-methylpentyl)-3,4-DMA (hydrochloride) is essential for forensic laboratories to definitively identify unknown substances seized from the illicit market or detected in biological samples. For instance, discussions within the forensic community have highlighted the potential for this compound, or structurally similar ones, to appear in illicitly produced tablets. d-nb.info
Furthermore, the study of such compounds contributes to a broader understanding of the structure-activity relationships within the substituted amphetamine class. By having a pure, characterized sample of N-(1-methylpentyl)-3,4-DMA (hydrochloride), researchers can use it to develop and validate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the detection and differentiation of a growing number of N-alkylated amphetamine derivatives. nih.govdea.gov The compound is supplied as a mixture of diastereomers, which underscores the importance of chiral separation techniques in the forensic analysis of amphetamines to distinguish between different isomers that may have different legal statuses or origins. caymanchem.com
Detailed Research Findings
While specific pharmacological studies on N-(1-methylpentyl)-3,4-DMA (hydrochloride) are not widely published in academic literature, its chemical and physical properties have been characterized to facilitate its use as a reference standard.
Interactive Data Table: Chemical and Physical Properties of N-(1-methylpentyl)-3,4-DMA (hydrochloride)
| Property | Value | Reference |
| Formal Name | 3,4-dimethoxy-α-methyl-N-(1-methylpentyl)-benzeneethanamine, monohydrochloride | caymanchem.com |
| CAS Number | 2752059-47-3 | caymanchem.com |
| Molecular Formula | C₁₇H₂₉NO₂ • HCl | caymanchem.com |
| Formula Weight | 315.9 g/mol | caymanchem.com |
| Purity | ≥98% (mixture of diastereomers) | caymanchem.com |
| Formulation | A crystalline solid | caymanchem.com |
Interactive Data Table: Synonyms for N-(1-methylpentyl)-3,4-DMA (hydrochloride)
| Synonym | Reference |
| N-(1-methylpentyl)-3,4-dimethoxy-α-methyl Benzeneethanamine | caymanchem.com |
| N-(1-methylpentyl)-3,4-dimethoxy-α-methyl Phenethylamine (B48288) | caymanchem.com |
Structure
3D Structure of Parent
Properties
CAS No. |
2752059-47-3 |
|---|---|
Molecular Formula |
C17H30ClNO2 |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-6-7-8-13(2)18-14(3)11-15-9-10-16(19-4)17(12-15)20-5;/h9-10,12-14,18H,6-8,11H2,1-5H3;1H |
InChI Key |
JHZFYXZXBHXCHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC(C)CC1=CC(=C(C=C1)OC)OC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 1 Methylpentyl 3,4 Dma Hydrochloride
Established Synthetic Pathways for the Compound
The synthesis of N-(1-methylpentyl)-3,4-DMA, a substituted phenethylamine (B48288), is generally achieved through established organic chemistry reactions. The most common and direct method involves the coupling of a suitable ketone precursor with the appropriate amine, followed by reduction.
Precursor Synthesis and Functional Group Transformations
The primary synthetic route to N-(1-methylpentyl)-3,4-DMA hydrochloride involves the reductive amination of 3,4-dimethoxyphenylacetone (B57033) with 1-methylpentylamine (B1584257) (also known as 2-aminohexane). This reaction forms an intermediate imine, which is then reduced to the final secondary amine.
The key precursors for this synthesis are:
3,4-Dimethoxyphenylacetone: This ketone can be synthesized from 3,4-dimethoxybenzaldehyde (B141060) through various methods, including a Darzens condensation followed by decarboxylation, or via a Wacker oxidation of safrole (though less direct for the dimethoxy-substituted compound).
1-Methylpentylamine (2-aminohexane): This primary amine can be prepared from 2-hexanone (B1666271) via reductive amination using ammonia (B1221849) or through other standard methods for amine synthesis.
The reductive amination process itself can be carried out using a variety of reducing agents. Common laboratory-scale reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent can influence reaction conditions and work-up procedures. The final step involves the conversion of the freebase to its hydrochloride salt by treating a solution of the amine with hydrochloric acid.
Table 1: Key Precursors and Reagents
| Compound/Reagent | Structure | Role |
|---|---|---|
| 3,4-Dimethoxyphenylacetone | Ketone Precursor | |
| 1-Methylpentylamine | Amine Precursor | |
| Sodium Borohydride | NaBH₄ | Reducing Agent |
Stereoselective Synthesis Approaches for N-(1-methylpentyl)-3,4-DMA (hydrochloride)
N-(1-methylpentyl)-3,4-DMA possesses two stereocenters: one at the alpha-carbon of the phenethylamine backbone and another at the carbon of the N-alkyl group bearing the methyl substituent. This results in the possibility of four diastereomers. The standard reductive amination described above typically yields a mixture of these diastereomers. caymanchem.com
Achieving stereoselectivity in the synthesis of such compounds is a significant challenge in medicinal chemistry, as different stereoisomers can exhibit varied biological activities. nih.govacs.org General strategies for the stereoselective synthesis of N-alkylated phenethylamines could be applied:
Use of Chiral Precursors: Starting with an enantiomerically pure form of either 3,4-dimethoxyphenylacetone (if a stereocenter is introduced prior to amination) or 1-methylpentylamine would control the stereochemistry at one of the centers. Resolution of racemic 1-methylpentylamine or its asymmetric synthesis would be a key step.
Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from boranes (e.g., (-)-DIP-Chloride), can induce stereoselectivity during the reduction of the imine intermediate.
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the amine or ketone precursor to direct the stereochemical outcome of the key bond-forming reaction, followed by its removal.
Novel Methodologies for the Preparation of Analogues and Derivatives
The preparation of analogues and derivatives of N-(1-methylpentyl)-3,4-DMA is driven by the need to understand structure-activity relationships (SAR). nih.govnih.gov Modifications typically target the N-substituent or the aromatic ring. nih.govnih.gov
Rational Design and Synthesis of N-Substituted Analogues
The N-(1-methylpentyl) group offers a lipophilic and sterically defined substituent. The rational design of analogues often involves varying the nature of this N-substituent to probe its influence on receptor binding and functional activity. acs.org
Table 2: Examples of N-Substituted Analogue Modifications
| Modification Type | Example Substituent | Rationale |
|---|---|---|
| Chain Length Variation | N-butyl, N-heptyl | To assess the effect of lipophilicity and chain length. |
| Branching Isomers | N-(2-methylpentyl), N-isohexyl | To investigate the impact of steric bulk near the nitrogen atom. |
| Introduction of Functionality | N-(hydroxyhexyl), N-(alkoxyhexyl) | To introduce hydrogen bonding capabilities or alter metabolic profiles. |
The synthesis of these analogues would follow the same reductive amination pathway, simply by substituting 1-methylpentylamine with the desired primary amine.
Modification Strategies for the Dimethoxyphenyl Moiety
The 3,4-dimethoxy substitution pattern on the phenyl ring is a key feature of this compound. Modifications to this moiety can significantly alter its electronic and steric properties.
Common strategies for modifying the dimethoxyphenyl ring in related phenethylamines include:
Positional Isomerism: Shifting the methoxy (B1213986) groups to other positions on the ring, such as 2,5-dimethoxy or 3,5-dimethoxy, can lead to profound changes in biological activity. nih.govnih.gov
Substitution with Other Alkoxy Groups: Replacing the methoxy groups with ethoxy, propoxy, or other alkoxy groups can fine-tune the lipophilicity and steric profile of the molecule.
Introduction of Other Substituents: Adding or replacing substituents on the aromatic ring with halogens, alkyl groups, or trifluoromethyl groups are common strategies in medicinal chemistry to modulate electronic properties and metabolic stability. nih.govwikipedia.org
Ring System Alterations: More complex modifications could involve replacing the phenyl ring with other aromatic or heterocyclic systems, or creating fused ring structures like dihydronaphthalenes. nih.gov
These modifications would require the synthesis of the appropriately substituted benzaldehyde (B42025) or phenylacetone (B166967) precursor.
Chemical Reactivity and Stability Studies in Research Settings
In a research setting, N-(1-methylpentyl)-3,4-DMA hydrochloride is expected to exhibit chemical properties typical of a secondary amine and a dimethoxy-substituted benzene (B151609) ring.
Amine Reactivity: The secondary amine is basic and readily forms the hydrochloride salt. It can undergo further alkylation, acylation, or oxidation. N-oxidation, for example, is a known metabolic pathway for related amphetamines. capes.gov.br
Aromatic Ring Reactivity: The dimethoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution. The most likely positions for substitution would be ortho and para to the methoxy groups.
Benzylic Position: The carbon atom adjacent to the aromatic ring (the alpha-carbon) is a potential site for oxidation.
Stability: As a hydrochloride salt, the compound is a crystalline solid and is expected to be relatively stable under standard storage conditions. caymanchem.com However, in solution, particularly when exposed to light, air, or strong oxidizing agents, degradation may occur over time. Studies on related amphetamines have shown that they can be susceptible to oxidative stress. nih.gov The stability of amphetamine-related compounds is a subject of study, with some derivatives showing considerable stability under various conditions. nih.gov
Structure Activity Relationship Sar Studies of N 1 Methylpentyl 3,4 Dma Hydrochloride and Its Analogues
Impact of N-Substitution on Molecular Interactions
The substitution at the nitrogen (N) atom of the phenethylamine (B48288) backbone plays a critical role in modulating the pharmacological activity of these compounds. The nature of the N-substituent can influence a molecule's interaction with its biological targets, affecting its potency and efficacy.
In the case of phenethylamine derivatives, the addition of alkyl groups to the nitrogen atom can have varied effects. For instance, N-methylation of phenethylamine can alter its pharmacological activity. nih.gov Generally, increasing the size and bulk of the N-substituent can lead to a decrease in efficacy for certain receptor interactions. acs.org This is because the N-substituent can sterically hinder the optimal binding orientation of the molecule within the receptor's binding pocket.
Specifically for N-(1-methylpentyl)-3,4-DMA, the 1-methylpentyl group is a relatively large and lipophilic substituent. The presence of this bulky group at the nitrogen is likely to influence its interaction with monoamine transporters and receptors. Studies on related compounds have shown that increasing the length of an N-alkyl chain can impact binding affinity and functional activity at various receptors. nih.gov For example, in a series of α-pyrrolidinophenones, increasing the α-carbon chain length was found to increase affinity and potency at dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov
The specific "1-methylpentyl" structure introduces a chiral center at the carbon adjacent to the nitrogen, adding another layer of complexity to its molecular interactions. The stereochemistry of this substituent can significantly influence how the molecule fits into a binding site.
Role of the Pentyl Chain Stereochemistry in Molecular Recognition
The stereochemistry of the pentyl chain in N-(1-methylpentyl)-3,4-DMA is a crucial determinant of its molecular recognition by biological targets. The "1-methylpentyl" group contains a chiral center at the first carbon of the pentyl chain, meaning it can exist as two different stereoisomers (R and S). This chirality significantly impacts how the molecule interacts with the three-dimensional structure of a receptor's binding site.
For example, in docking simulations of other phenethylamine derivatives with the human dopamine transporter (hDAT), the stereochemistry of the molecule was found to be critical for stable binding. nih.gov Different isomers of a compound can exhibit significantly different binding affinities and functional activities. The (S)-form of one compound was found to be more stable than the (R)-form when docked into the hDAT binding site. nih.gov
Influence of Aromatic Ring Substitutions on Binding Affinity
In the case of N-(1-methylpentyl)-3,4-DMA, the aromatic ring is substituted with two methoxy (B1213986) (-OCH3) groups at the 3 and 4 positions. This substitution pattern is known to influence the pharmacological profile of amphetamine derivatives. For comparison, moving the methoxy groups to the 2 and 5 positions, as seen in the 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA) series, leads to compounds with different potencies and effects. wikipedia.org For instance, 2,5-DMA is the parent compound of the potent DOx series of hallucinogens. wikipedia.org
The affinity of dimethoxyamphetamine isomers for the serotonin (B10506) 5-HT2A receptor varies significantly with the substitution pattern. 3,4-DMA has a relatively low affinity for the rat 5-HT2A receptor (Ki = 43,300 nM), whereas 2,5-DMA has a higher affinity (Ki = 5,200 nM). wikipedia.org Further substitution on the 4-position of the 2,5-dimethoxy-amphetamine scaffold can dramatically increase potency. nih.gov
The electronic properties of the substituents also play a role. The methoxy groups in 3,4-DMA are electron-donating, which can affect the electron density of the aromatic ring and its interaction with receptor residues. mdpi.com In contrast, substituting with electron-withdrawing groups can have different effects on binding and activity.
Studies on other phenethylamine derivatives have shown that substitutions on the phenyl ring can have a significant impact on binding affinity at serotonin receptors. For example, in a series of phenethylamine derivatives, alkyl or halogen groups at the para position of the phenyl ring generally had a positive effect on binding affinity for the 5-HT2A receptor. nih.gov
Comparative SAR Analysis with Related Dimethoxyamphetamine Derivatives
A comparative analysis of the structure-activity relationships of N-(1-methylpentyl)-3,4-DMA with other dimethoxyamphetamine (DMA) derivatives reveals important trends. The core DMA structure can have its two methoxy groups in several different positions on the phenyl ring, with each isomer exhibiting a distinct pharmacological profile. wikipedia.org
The most well-studied isomers are 2,5-DMA and 3,4-DMA. 2,5-DMA is the parent compound of the potent hallucinogenic DOx series, while 3,4-DMA generally shows weaker effects. wikipedia.orgwikipedia.org This highlights the critical importance of the methoxy group positioning on the aromatic ring.
| Compound | 5-HT2A Receptor Affinity (Ki, nM) |
| 3,4-DMA | 43,300 wikipedia.org |
| 2,5-DMA | 5,200 wikipedia.org |
| DOM (2,5-dimethoxy-4-methylamphetamine) | 100 wikipedia.org |
The N-substituent also plays a crucial role. While 3,4-DMA itself is N-unsubstituted, N-(1-methylpentyl)-3,4-DMA possesses a large alkyl group on the nitrogen. Generally, increasing the size of the N-alkyl substituent in phenethylamines can alter their activity. In some cases, N-alkylation can lead to partial agonism or even antagonism at certain receptors. acs.org
Furthermore, the α-methyl group on the ethylamine (B1201723) side chain, which is characteristic of amphetamine derivatives, also influences activity. This group provides resistance to metabolism by monoamine oxidase and can affect receptor binding and intrinsic activity. frontiersin.org
Comparing N-(1-methylpentyl)-3,4-DMA to N-benzylated phenethylamines, such as the NBOMe series, reveals another dimension of SAR. The NBOMe compounds, which have a 2-methoxybenzyl group on the nitrogen, are potent hallucinogens, demonstrating that specific, bulky N-substituents can confer high potency. nih.gov
In essence, the pharmacological profile of N-(1-methylpentyl)-3,4-DMA is a result of the interplay between the 3,4-dimethoxy substitution pattern on the aromatic ring, the presence of the α-methyl group, and the size and stereochemistry of the N-(1-methylpentyl) substituent.
Molecular and Cellular Mechanisms of Action of N 1 Methylpentyl 3,4 Dma Hydrochloride
Receptor Binding Profiles: In Vitro Characterization
No specific in vitro receptor binding studies for N-(1-methylpentyl)-3,4-DMA (hydrochloride) have been published. Characterization in this area would be essential to understand its potential psychoactive and physiological effects.
Data from ligand-receptor interaction studies for N-(1-methylpentyl)-3,4-DMA (hydrochloride) are not available. For many amphetamine derivatives, the serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C), are primary targets that mediate hallucinogenic and other behavioral effects. In vitro radioligand binding assays would be required to determine the affinity of N-(1-methylpentyl)-3,4-DMA (hydrochloride) for these and other serotonin receptor subtypes.
Neurotransmitter Transporter Interactions: In Vitro Models
The modulatory effects of N-(1-methylpentyl)-3,4-DMA (hydrochloride) on neurotransmitter transporters have not been characterized in vitro. Amphetamine-like substances often interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).
Specific studies on the effects of N-(1-methylpentyl)-3,4-DMA (hydrochloride) on neurotransmitter release are absent from the scientific literature. In vitro assays using synaptosomes or cultured cells expressing monoamine transporters would be necessary to determine if this compound acts as a substrate for these transporters and induces neurotransmitter efflux, a hallmark of many amphetamine derivatives.
No data is available regarding the potential of N-(1-methylpentyl)-3,4-DMA (hydrochloride) to inhibit the reuptake of monoamines. Standard in vitro uptake inhibition assays using cells expressing DAT, NET, and SERT would be required to determine the potency (IC₅₀ values) of the compound as a reuptake inhibitor for dopamine, norepinephrine, and serotonin.
Enzymatic Interactions and Inhibition Studies (e.g., Monoamine Oxidase Inhibition)
There are no published studies investigating the enzymatic interactions of N-(1-methylpentyl)-3,4-DMA (hydrochloride), including its potential to inhibit monoamine oxidase (MAO). Many phenethylamine (B48288) compounds are known to interact with MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters. In vitro enzyme inhibition assays would be needed to determine the inhibitory potency (IC₅₀ or Kᵢ values) of N-(1-methylpentyl)-3,4-DMA (hydrochloride) against both MAO isoforms.
Intracellular Signaling Pathway Modulation: In Vitro Investigations
A comprehensive review of published scientific literature reveals a notable absence of specific in vitro studies investigating the intracellular signaling pathway modulation of N-(1-methylpentyl)-3,4-DMA (hydrochloride). Consequently, there is no direct experimental data to detail its specific effects on cellular signaling cascades.
However, the molecular structure of N-(1-methylpentyl)-3,4-DMA, as a derivative of 3,4-dimethoxyamphetamine (3,4-DMA), allows for informed speculation on its potential mechanisms of action based on the well-documented pharmacology of analogous phenethylamine compounds. Research on related amphetamine and phenethylamine derivatives has consistently demonstrated interactions with monoamine systems. These interactions are the primary drivers of their biological effects and subsequent intracellular signaling events.
It is hypothesized that N-(1-methylpentyl)-3,4-DMA (hydrochloride) may interact with monoamine transporters and receptors, which could, in turn, modulate various intracellular signaling pathways. For instance, studies on similar compounds have shown binding to and functional regulation of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors. Such interactions can initiate a cascade of intracellular events, including the modulation of adenylyl cyclase, phospholipase C, and ion channel activity, leading to changes in second messenger systems like cyclic AMP (cAMP), inositol phosphates, and intracellular calcium levels.
While these potential mechanisms can be inferred from the broader class of phenethylamine compounds, it is crucial to emphasize that these are extrapolations. Without direct in vitro research on N-(1-methylpentyl)-3,4-DMA (hydrochloride), its precise molecular targets and the subsequent modulation of intracellular signaling pathways remain to be experimentally determined. Therefore, no definitive data tables on its specific intracellular effects can be presented at this time.
Metabolic Pathways and Biotransformation of N 1 Methylpentyl 3,4 Dma Hydrochloride
Identification of Primary Metabolites in In Vitro Systems (e.g., Liver Microsomes, S9 Fractions)
While no studies have directly identified the metabolites of N-(1-methylpentyl)-3,4-DMA, research on analogous compounds suggests that the primary metabolic pathways would involve modifications to the N-alkyl chain and the aromatic ring. In vitro systems such as liver microsomes and S9 fractions are standard tools for elucidating these initial biotransformation steps. nih.gov
For N-alkylated amphetamines, a principal metabolic route is N-dealkylation . nih.gov This process would involve the removal of the 1-methylpentyl group from the nitrogen atom, leading to the formation of 3,4-dimethoxyamphetamine (3,4-DMA) as a major metabolite. Further N-dealkylation of the amphetamine core is also a possibility, though less common for secondary amines.
Another expected metabolic pathway is hydroxylation . This can occur at various positions on the molecule. Aromatic hydroxylation of the phenyl ring is a common reaction for many phenethylamines. Additionally, hydroxylation of the alkyl side chain (the 1-methylpentyl group) could occur, creating more polar metabolites.
Based on the metabolism of similar compounds, the following are predicted primary metabolites of N-(1-methylpentyl)-3,4-DMA:
3,4-Dimethoxyamphetamine (3,4-DMA): Formed via N-dealkylation of the 1-methylpentyl group.
Hydroxylated derivatives: Resulting from the addition of a hydroxyl group to the aromatic ring or the N-alkyl side chain.
N-Oxidation products: Formation of an N-oxide is another possible, though often minor, metabolic pathway for tertiary and secondary amines.
Enzymatic Biotransformation: Role of Specific Cytochrome P450 Isoforms and Other Enzymes
The biotransformation of amphetamines is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdedge.com Studies on a variety of N-alkylated amphetamines have implicated several specific CYP isoforms in their metabolism.
CYP2D6 is a major enzyme involved in the metabolism of many amphetamine-like substances. nih.govmdpi.com It is known to catalyze both N-dealkylation and aromatic hydroxylation. Given its broad substrate specificity for phenethylamines, it is highly probable that CYP2D6 would play a significant role in the metabolism of N-(1-methylpentyl)-3,4-DMA.
The CYP2C subfamily , particularly CYP2C11 and CYP2C13 in rats (with human orthologs in the CYP2C family), has also been shown to be involved in the N-dealkylation of amphetamine derivatives. nih.gov The size of the N-substituent can influence the affinity for and the rate of metabolism by these enzymes. nih.gov
Other CYP isoforms, such as CYP1A2 and CYP3A4 , have been noted to contribute to the metabolism of some amphetamine derivatives, particularly when primary pathways are saturated or inhibited. nih.govplos.org Flavin-containing monooxygenases (FMOs) could also be involved, particularly in N-oxidation reactions.
The predicted enzymatic pathways are summarized in the table below:
| Predicted Metabolic Reaction | Primary Involved Enzymes |
| N-dealkylation | CYP2D6, CYP2C family |
| Aromatic Hydroxylation | CYP2D6 |
| Alkyl Hydroxylation | Cytochrome P450 enzymes |
| N-Oxidation | Flavin-containing monooxygenases (FMOs), CYPs |
In Vitro Metabolic Stability and Clearance Research
There is currently no published data on the in vitro metabolic stability or clearance of N-(1-methylpentyl)-3,4-DMA. Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are crucial for predicting how long a compound will persist in the body. nih.gov
The rate of metabolism, and therefore the stability of the compound, is influenced by the chemical structure. The presence of the N-(1-methylpentyl) group may affect the compound's affinity for metabolic enzymes. The lipophilicity conferred by this alkyl chain could enhance its interaction with membrane-bound enzymes like CYPs, potentially leading to a moderate to high clearance rate. However, steric hindrance from the bulky alkyl group could also slow down the metabolic process compared to simpler N-alkylated amphetamines.
Characterization of Conjugated Metabolites
Following Phase I metabolism, the newly introduced functional groups (like hydroxyl groups) on the primary metabolites can undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body.
While no specific conjugated metabolites of N-(1-methylpentyl)-3,4-DMA have been identified, based on the metabolism of related compounds, the following conjugation reactions would be expected:
Glucuronidation: The hydroxylated metabolites formed in Phase I are likely substrates for UDP-glucuronosyltransferases (UGTs), which would attach a glucuronic acid moiety.
Sulfation: Sulfotransferases (SULTs) could also conjugate the hydroxylated metabolites with a sulfate (B86663) group.
Untargeted metabolomics studies on amphetamine have identified N-acetylated and glucuronidated metabolites, indicating these are plausible conjugation pathways for its derivatives as well. nih.gov
Advanced Analytical Methodologies for Research on N 1 Methylpentyl 3,4 Dma Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the separation and quantification of N-(1-methylpentyl)-3,4-DMA (hydrochloride) from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like N-(1-methylpentyl)-3,4-DMA. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a chemical fingerprint.
For related amphetamine-like compounds, GC-MS methods often involve derivatization to improve chromatographic properties and enhance sensitivity. ojp.govnih.gov For instance, acylated derivatives of similar compounds have been shown to have excellent chromatographic properties and produce unique mass spectral fragments, aiding in specific identification. ojp.gov While specific GC-MS data for N-(1-methylpentyl)-3,4-DMA is not extensively detailed in the public domain, the general principles of GC-MS analysis for amphetamines are well-established. nih.govnih.gov A typical GC-MS method for amphetamine analysis would involve extraction from the matrix, derivatization, and subsequent analysis by GC-MS in selected ion monitoring (SIM) or full-scan mode. nih.govnih.gov
A searchable GC-MS spectral database containing data for over 2,000 forensic drug standards is a valuable tool for such analyses. caymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF/MS, LC-Orbitrap-MS) Applications
Liquid chromatography coupled with various mass spectrometry detectors offers a versatile and highly sensitive approach for the analysis of N-(1-methylpentyl)-3,4-DMA, particularly for samples that are not amenable to GC-MS due to low volatility or thermal instability.
LC-MS/MS (Tandem Mass Spectrometry): This technique provides exceptional selectivity and sensitivity by utilizing two stages of mass analysis. A precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then one or more product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference. For related amphetamines, LC-MS/MS methods have been developed for their identification and quantification in various biological matrices with high reliability. nih.govnih.gov These methods often involve a simple dilution or extraction step followed by direct injection into the LC-MS/MS system. nih.gov
LC-TOF/MS (Time-of-Flight Mass Spectrometry): LC-TOF-MS provides high-resolution mass data, enabling the determination of the elemental composition of an unknown compound with high accuracy. This is particularly useful in research settings for the identification of novel compounds or metabolites. The high mass accuracy of TOF-MS helps to distinguish between compounds with very similar nominal masses. For example, in the analysis of novel psychoactive substances, LC-QTOF-MS has been instrumental in identifying and characterizing new compounds. cfsre.org
LC-Orbitrap-MS: This high-resolution mass spectrometry technique offers exceptional mass accuracy and resolving power, allowing for confident identification and quantification of analytes in complex matrices. nih.gov The high-resolution data generated by an Orbitrap mass analyzer is invaluable for metabolomics studies and for differentiating between isomers. nih.gov Chemometric analysis of LC-Orbitrap-MS data, such as principal component analysis (PCA) and partial least squares (PLS) regression, can further aid in identifying key compounds of interest within a complex sample. nih.gov
| Technique | Principle | Key Advantages for N-(1-methylpentyl)-3,4-DMA Analysis |
| LC-MS/MS | Selection and fragmentation of a specific precursor ion to monitor characteristic product ions. | High selectivity and sensitivity, ideal for quantification in complex matrices. nih.govnih.gov |
| LC-TOF/MS | Measures the time it takes for ions to travel a fixed distance to determine their mass-to-charge ratio. | High mass accuracy for confident elemental composition determination and identification of unknowns. cfsre.org |
| LC-Orbitrap-MS | Ions are trapped and their oscillation frequencies are measured to determine their mass-to-charge ratio with very high resolution. | Exceptional mass accuracy and resolving power, enabling differentiation of isomers and in-depth structural analysis. nih.gov |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are essential for the definitive structural elucidation and confirmation of the identity and purity of N-(1-methylpentyl)-3,4-DMA (hydrochloride).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for the unambiguous determination of the connectivity of atoms and the stereochemistry of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Purity and Identity Confirmation
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. The IR spectrum of N-(1-methylpentyl)-3,4-DMA would show characteristic absorption bands corresponding to its amine, aromatic, and ether functional groups. While a specific IR spectrum for this compound was not found, the NIST Chemistry WebBook provides extensive IR spectral data for related compounds like N,N-Dimethylacetamide, which can serve as a reference for interpreting the spectra of similar molecules. nist.gov Changes in the IR spectrum, particularly in the fingerprint region, can indicate the presence of impurities. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule. Aromatic compounds like N-(1-methylpentyl)-3,4-DMA exhibit characteristic UV absorption maxima (λmax). For N-(1-methylpentyl)-3,4-DMA (hydrochloride), the reported λmax is 231 nm. caymanchem.com The position and intensity of the absorption bands can be influenced by the solvent polarity. researchgate.net UV-Vis spectroscopy is a straightforward and rapid technique often used for purity checks and quantification, although it is less specific than mass spectrometry or NMR.
Advanced Sample Preparation Techniques for Research Matrices (e.g., Solid Phase Extraction)
Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances.
Solid Phase Extraction (SPE): SPE is a widely used and effective technique for the extraction and clean-up of analytes from various matrices, including biological fluids. researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. For amphetamine-related compounds, various SPE cartridges, such as mixed-mode cation exchange cartridges, have been shown to be highly effective in extracting these basic compounds from matrices like urine and plasma. nih.govnih.gov The choice of sorbent and elution solvent is critical for achieving high recovery and purity of the analyte. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE): LLE is another common sample preparation technique where the analyte is partitioned between two immiscible liquid phases. This method can be effective but is often more labor-intensive and may use larger volumes of organic solvents compared to SPE. nih.gov
Supported Liquid Extraction (SLE): SLE is a newer technique that combines the principles of LLE with the convenience of a solid-phase format. The aqueous sample is absorbed onto an inert solid support, and the analytes are then eluted with a water-immiscible organic solvent. SLE has been shown to be a successful extraction method for a wide range of new psychoactive substances from various biological matrices. researchgate.net
Method Validation for Research Purposes (e.g., Specificity, Linearity, Limits of Detection and Quantification)
The robust and reliable quantification of N-(1-methylpentyl)-3,4-DMA (hydrochloride) in research and forensic settings is contingent upon rigorous analytical method validation. This process ensures that the chosen analytical technique is fit for its intended purpose, providing accurate and reproducible data. Key validation parameters, including specificity, linearity, and the limits of detection and quantification, are established using advanced analytical methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov While specific validation data for N-(1-methylpentyl)-3,4-DMA is not extensively published, the validation parameters are typically established in line with methods developed for a broad range of new psychoactive substances (NPS), particularly synthetic cathinones and other amphetamine derivatives. nih.govfda.gov.tw
Specificity
Specificity, or selectivity, is the ability of an analytical method to differentiate and quantify the target analyte, N-(1-methylpentyl)-3,4-DMA, in the presence of other potentially interfering components. nih.gov In forensic samples, these could include endogenous matrix components, metabolites, or other co-administered drugs. nih.govnih.gov High-resolution mass spectrometry techniques like GC-Orbitrap-MS and LC-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS) provide high mass accuracy, which is invaluable for the structural elucidation and differentiation of closely related compounds, thereby ensuring method specificity. nih.gov For LC-MS/MS methods, specificity is achieved by monitoring multiple reaction monitoring (MRM) transitions, which are specific precursor-to-product ion transitions for the target analyte, minimizing the likelihood of false positives from matrix interferences. fda.gov.tw Validation studies for similar compounds confirm selectivity by analyzing multiple blank matrix samples (e.g., urine, blood) to ensure no interfering peaks are present at the retention time of the analyte. nih.gov
Linearity
Linearity demonstrates the proportional relationship between the concentration of N-(1-methylpentyl)-3,4-DMA and the analytical instrument's response over a defined range. This is crucial for accurate quantification. A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity of this curve is typically assessed by the coefficient of determination (R²), with a value of 0.99 or greater being the common acceptance criterion in bioanalytical methods. For instance, a validated GC-FID method for related amphetamine compounds demonstrated linearity over a concentration range of 3.125-200 μg/mL with correlation coefficients (r) of ≥ 0.9980. psu.ac.th Similarly, a GC-MS method for an MDEA, a related substance, was validated over a concentration range of 15-250 ng/mL. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters are fundamental for determining the sensitivity of a method, particularly when analyzing trace amounts of a substance. The LOQ is often defined as the lowest point on the calibration curve. psu.ac.th In comprehensive studies of synthetic cathinones using LC-MS/MS, these limits are determined for each analyte. fda.gov.tw While specific values for N-(1-methylpentyl)-3,4-DMA are not detailed in the provided literature, a multi-analyte study of 73 synthetic cathinones established general limits applicable to the class. fda.gov.tw
The table below summarizes typical validation parameters for the analysis of synthetic cathinones using an LC-MS/MS method, which would be analogous to a method for N-(1-methylpentyl)-3,4-DMA.
Table 1: Representative Method Validation Parameters for Synthetic Cathinones via LC-MS/MS
| Parameter | Typical Value/Range | Description |
| Linearity Range | 0.5 - 100 ng/mL | The concentration range over which the method provides a linear response. |
| Correlation Coefficient (R²) | > 0.99 | A measure of how well the calibration curve fits the linear regression model. |
| Limit of Detection (LOD) | 0.1–0.5 ng/mL fda.gov.tw | The lowest analyte concentration the method can reliably detect. |
| Limit of Quantification (LOQ) | 0.5–1.0 ng/mL fda.gov.tw | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day/Inter-day Precision | < 15% RSD | The relative standard deviation (RSD) measuring the closeness of agreement between repeated measurements on the same day and on different days. |
| Accuracy | 85-115% | The closeness of the measured value to the true value, often expressed as a percentage of recovery. |
Computational and Theoretical Studies of N 1 Methylpentyl 3,4 Dma Hydrochloride
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and molecular biology for predicting the interaction between a ligand, such as N-(1-methylpentyl)-3,4-DMA, and a biological target, typically a protein or nucleic acid. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand to its target and to estimate the binding affinity.
For N-(1-methylpentyl)-3,4-DMA, a substituted amphetamine, likely targets for molecular docking studies would include monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters) and receptors (e.g., serotonin receptors). The process would involve:
Preparation of the Ligand and Target: Three-dimensional structures of N-(1-methylpentyl)-3,4-DMA would be generated and energetically minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank.
Docking Simulation: Using specialized software, the ligand is placed in the binding site of the target, and various conformations and orientations are sampled. A scoring function is then used to rank the poses based on their predicted binding affinity.
While specific docking studies on N-(1-methylpentyl)-3,4-DMA are not prominent in the public domain, studies on analogous compounds like 3,4-methylenedioxymethamphetamine (MDMA) have provided insights into their interactions with targets such as the serotonin transporter. uchile.clnih.gov Such studies for N-(1-methylpentyl)-3,4-DMA would be crucial in elucidating its specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which govern its pharmacological profile.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and reactivity of a molecule. These methods, based on the principles of quantum mechanics, can be used to determine a variety of molecular properties for N-(1-methylpentyl)-3,4-DMA.
Key properties that can be calculated include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Electron Distribution and Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.
Electrostatic Potential Maps: These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.
Spectroscopic Properties: Predicting properties such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the molecule.
For instance, quantum chemical calculations performed on MDMA have been used to understand its conformational preferences and the influence of different substituents on its electronic properties. uchile.cl Similar calculations for N-(1-methylpentyl)-3,4-DMA would clarify how the N-(1-methylpentyl) group influences the electronic environment of the dimethoxy-phenyl ring and the amine group, thereby affecting its reactivity and interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as molecular descriptors, QSAR models can predict the activity of new, untested compounds.
For N-(1-methylpentyl)-3,4-DMA, a QSAR study would involve compiling a dataset of structurally similar compounds with known activities at a specific target. Various molecular descriptors for these compounds would then be calculated. Publicly available computed descriptors for N-(1,4-dimethylpentyl)-3,4-dimethoxyamphetamine, a closely related compound, provide an example of the types of data used. nih.gov
Table 1: Computed Molecular Descriptors for a Related Compound
| Property Name | Property Value | Reference |
|---|---|---|
| Molecular Weight | 293.4 g/mol | Computed by PubChem 2.1 |
| XLogP3 | 4.2 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 9 | Computed by Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 30.5 Ų | Computed by Cactvs 3.4.6.11 |
| Heavy Atom Count | 21 | Computed by Cactvs 3.4.6.11 |
Note: Data for N-(1,4-dimethylpentyl)-3,4-dimethoxyamphetamine from PubChem CID 43100173. This serves as an illustrative example of descriptors relevant to QSAR studies. nih.gov
A QSAR model could then be developed using statistical methods like multiple linear regression or machine learning algorithms to correlate these descriptors with biological activity. Such a model could predict the potency of N-(1-methylpentyl)-3,4-DMA and guide the design of new analogs with potentially modified activities.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like N-(1-methylpentyl)-3,4-DMA, with its rotatable bonds in the pentyl chain and the linker to the phenyl ring, a multitude of conformations are possible. Identifying the low-energy, and therefore more populated, conformations is key to understanding its shape and how it interacts with its environment.
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. mdpi.com An MD simulation of N-(1-methylpentyl)-3,4-DMA would involve:
System Setup: Placing the molecule in a simulated environment, often a box of water molecules to mimic physiological conditions.
Simulation Run: Solving Newton's equations of motion for the atoms in the system over a period of time, typically nanoseconds to microseconds.
Trajectory Analysis: Analyzing the resulting trajectory to understand the molecule's dynamic behavior, including conformational changes, flexibility, and interactions with solvent molecules.
MD simulations can reveal the preferred conformations of the N-(1-methylpentyl) group and how its flexibility might influence binding to a target. Studies on similar molecules have shown that even subtle changes in conformation can significantly impact biological activity. uchile.clresearchgate.net For N-(1-methylpentyl)-3,4-DMA, MD simulations could provide a dynamic picture of its behavior, complementing the static view offered by molecular docking and quantum chemical calculations.
Emerging Research Directions and Unaddressed Questions for N 1 Methylpentyl 3,4 Dma Hydrochloride
Elucidation of Stereoisomeric Differences in Molecular Interactions
N-(1-methylpentyl)-3,4-DMA is commercially available as a mixture of diastereomers, a direct consequence of its two chiral centers. caymanchem.com The spatial arrangement of substituents around these centers can significantly influence a molecule's interaction with chiral biological targets such as receptors and enzymes. nih.gov It is well-established for many psychoactive compounds that one enantiomer is significantly more potent or has a different pharmacological profile than its mirror image. nih.gov For instance, the (R)-(-) enantiomer of 2,5-dimethoxy-4-iodoamphetamine (DOI) is the more active stereoisomer at serotonin (B10506) 5-HT2A receptors. wikipedia.org
Table 1: Hypothetical Comparison of Stereoisomer Activity at 5-HT2A Receptor
| Stereoisomer | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (%) |
| (R,R) | Data not available | Data not available | Data not available |
| (R,S) | Data not available | Data not available | Data not available |
| (S,R) | Data not available | Data not available | Data not available |
| (S,S) | Data not available | Data not available | Data not available |
This table illustrates the type of data needed to elucidate stereoisomeric differences. The values are hypothetical and for illustrative purposes only.
Investigation of Less Explored Molecular Targets
The pharmacological profile of N-(1-methylpentyl)-3,4-DMA is largely uncharacterized. Based on its structural similarity to other phenethylamines, several molecular targets are of high interest. Research on related 2,5-dimethoxyphenethylamines and amphetamines has shown that these compounds often interact with a range of monoamine receptors. researchgate.netnih.gov
Future research should focus on a comprehensive screening of N-(1-methylpentyl)-3,4-DMA against a panel of receptors, including but not limited to:
Serotonin (5-HT) Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, which are common targets for psychedelic and empathogenic amphetamines. researchgate.netnih.gov
Dopamine (B1211576) (D) and Norepinephrine (B1679862) (NE) Transporters and Receptors: To determine its potential as a monoamine releasing agent or reuptake inhibitor.
Trace Amine-Associated Receptor 1 (TAAR1): A receptor known to be activated by many amphetamine-like substances. researchgate.net
NMDA Receptors: Given that some phenylethylamines can modulate NMDA receptor function, this is another area for exploration. nih.gov
The N-methylpentyl substitution is a key structural feature that differentiates this compound from more well-studied amphetamines. Research should aim to understand how this bulky, lipophilic group influences binding affinity and functional activity at these potential targets compared to compounds with smaller N-alkyl groups.
Development of Novel Analytical Probes for Research
To facilitate a deeper understanding of the in vivo behavior of N-(1-methylpentyl)-3,4-DMA, the development of specialized analytical probes is crucial. While standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for its detection in seized materials, more advanced tools are needed for research applications. nih.govnih.govresearchgate.net
A significant advancement would be the synthesis of a radiolabeled version of N-(1-methylpentyl)-3,4-DMA, for example, with Carbon-11 or Fluorine-18. Such a radioprobe would enable positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging studies in animal models. nih.gov This would allow for the non-invasive visualization of the compound's distribution in the brain and other organs, as well as the identification of its primary binding sites in a living system. Furthermore, fluorescently labeled analogues could be developed for in vitro studies, such as high-content imaging and flow cytometry, to investigate its cellular uptake and subcellular localization.
Advanced Synthetic Strategies for Complex Analogues
The synthesis of complex analogues of N-(1-methylpentyl)-3,4-DMA is a promising avenue for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can probe the chemical features essential for its biological activity. Advanced synthetic methodologies can be employed to create a library of related compounds. nih.govyoutube.comucla.edu
Future synthetic efforts could focus on:
Modification of the N-alkyl chain: Introducing variations in the length, branching, and cyclization of the pentyl group to explore how these changes affect potency and selectivity.
Alterations to the phenyl ring: Synthesizing analogues with different substitution patterns of the methoxy (B1213986) groups or replacing them with other functionalities to modulate receptor interactions.
Introduction of fluorine atoms: The synthesis of fluorinated analogues can alter the metabolic stability and electronic properties of the molecule, potentially leading to compounds with different pharmacological profiles. nih.gov
These synthetic endeavors will provide a toolbox of compounds to systematically investigate the SAR of this chemical class, leading to a better understanding of the molecular determinants of their activity.
Integration of Multi-Omics Data in Basic Science Research
To gain a holistic understanding of the biological effects of N-(1-methylpentyl)-3,4-DMA, an integration of multi-omics approaches is necessary. These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound. nih.govmetwarebio.com
Proteomics: By analyzing changes in protein expression and post-translational modifications in neuronal cells or animal models exposed to the compound, proteomics can help identify the signaling pathways and cellular processes that are affected. brieflands.comjapsonline.com This could reveal novel protein targets and mechanisms of action.
Metabolomics: This approach can identify changes in the levels of endogenous metabolites in response to drug exposure. nih.govmdpi.com For N-(1-methylpentyl)-3,4-DMA, metabolomics could uncover perturbations in neurotransmitter metabolism, energy pathways, and other biochemical processes, providing insights into its physiological effects and potential toxicity. mdpi.comresearchgate.net
The integration of data from these "omics" technologies can help to construct a comprehensive picture of the compound's mechanism of action, from the molecular to the systems level, and can aid in the discovery of biomarkers of exposure and effect.
Q & A
Q. What synthetic methodologies are recommended for producing N-(1-methylpentyl)-3,4-DMA hydrochloride with high purity?
The synthesis of structurally related amphetamine derivatives typically involves reductive amination or cyanoborohydride-mediated reactions. For example, 3,4-dimethoxymethamphetamine (3,4-DMMA) is synthesized by reacting 3,4-dimethoxyphenylacetone with methylamine hydrochloride and sodium cyanoborohydride . For N-(1-methylpentyl)-3,4-DMA, analogous steps could be adapted, substituting methylamine with 1-methylpentylamine. Post-synthesis purification via recrystallization or column chromatography is critical, with purity verification using HPLC (>97% purity) and structural confirmation via NMR and mass spectrometry .
Q. What analytical techniques are most effective for characterizing N-(1-methylpentyl)-3,4-DMA hydrochloride?
Key techniques include:
- HPLC-DAD/GC-MS : For quantifying purity and detecting metabolites or degradation products .
- 1D/2D NMR : To confirm stereochemistry and molecular structure (e.g., aromatic protons at δ 6.7–7.2 ppm for methoxy-substituted phenyl groups) .
- FT-IR : Identification of functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for methoxy groups) .
- Mass spectrometry : Exact mass determination (e.g., ESI-MS for molecular ion [M+H]⁺) .
Q. What are the optimal storage conditions for stock solutions of N-(1-methylpentyl)-3,4-DMA hydrochloride?
Stock solutions in DMSO, DMF, or ethanol (30 mg/mL) should be stored at -20°C in aliquots to avoid freeze-thaw degradation. Under these conditions, stability is maintained for 1–6 months. Heating to 37°C with sonication may resolve precipitation issues .
Advanced Research Questions
Q. How does N-(1-methylpentyl)-3,4-DMA hydrochloride modulate monoamine transporters compared to MDMA?
Structural analogs like 3,4-DMMA exhibit lower potency than MDMA in inhibiting serotonin (SERT) and norepinephrine (NET) transporters. For example, 3,4-DMMA has Ki values of 7.7 μM (SERT) and 22.8 μM (NET), whereas MDMA shows Kis of 2.5 μM (SERT) and 0.6 μM (NET) . To assess N-(1-methylpentyl)-3,4-DMA, competitive radioligand binding assays using [³H]paroxetine (SERT) or [³H]nisoxetine (NET) in transfected HEK-293 cells are recommended. Dose-response curves (IC₅₀) and Schild analysis can clarify mechanistic differences .
Q. What metabolic pathways and potential drug-drug interactions should be considered in toxicological studies?
Amphetamine derivatives undergo hepatic metabolism via CYP2D6 and CYP3A4, producing hydroxylated or demethylated metabolites. Co-administration with CYP inhibitors (e.g., paroxetine) may increase systemic exposure and toxicity . In vitro models using human hepatocytes or microsomes, coupled with LC-MS/MS metabolite profiling, can identify major pathways. For instance, 3,4-DMA toxicity involves serotonin syndrome-like effects due to SERT inhibition, which may synergize with SSRIs .
Q. How can contradictory data on the neurotoxicity of amphetamine analogs be resolved?
Discrepancies often arise from assay variability (e.g., cell lines vs. primary neurons) or dosing regimens. Standardized protocols for in vitro neurotoxicity assessments include:
- Apoptosis assays : Caspase-3 activation and Annexin V staining in SH-SY5Y cells .
- Oxidative stress markers : Measurement of ROS (e.g., DCFH-DA fluorescence) and glutathione depletion .
- Comparative studies : Parallel testing of N-(1-methylpentyl)-3,4-DMA and MDMA under identical conditions to isolate structural effects .
Q. What computational approaches predict the selectivity of N-(1-methylpentyl)-3,4-DMA for neurotransmitter receptors?
Quantitative structure-activity relationship (QSAR) models using electronic descriptors (e.g., Hammett σ constants) correlate substituent effects with transporter inhibition. For example, methoxy groups at the 3,4-positions enhance SERT affinity, while alkyl chain elongation (e.g., 1-methylpentyl) may alter lipophilicity and blood-brain barrier penetration . Molecular docking into SERT/NET crystal structures (PDB: 5I6X) can further validate hypotheses .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile potency variations across studies, accounting for factors like assay temperature (e.g., 25°C vs. 37°C) or buffer composition .
- In Vivo vs. In Vitro Correlation : Pharmacokinetic parameters (e.g., AUC, Cmax) from rodent studies should be cross-validated with in vitro metabolic stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
